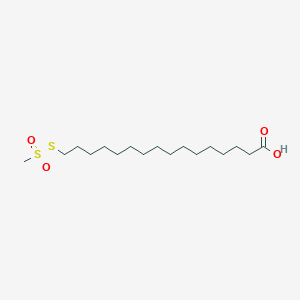

16-Methanethiosulfonyl Hexadecanoic Acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Análisis De Reacciones Químicas

16-Methanethiosulfonyl Hexadecanoic Acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions, leading to the formation of sulfonic acid derivatives.

Reduction: Reduction reactions can convert the sulfonyl group to a sulfhydryl group.

Substitution: The compound can participate in substitution reactions, where the methanethiosulfonyl group is replaced by other functional groups.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used .

Aplicaciones Científicas De Investigación

Protein Modification

MTSHA is primarily utilized for the modification of proteins. The methanethiosulfonyl group allows for selective labeling and cross-linking of thiol-containing amino acids (cysteines) in proteins. This property is particularly useful in:

- Studying Protein Interactions : By labeling specific cysteine residues, researchers can track protein interactions and conformational changes in real-time.

- Developing Bioconjugates : MTSHA can be used to create bioconjugates for therapeutic applications, enhancing the stability and efficacy of drugs.

Drug Delivery Systems

The hydrophobic nature of MTSHA makes it suitable for formulating drug delivery systems. Its ability to form micelles or liposomes can encapsulate hydrophobic drugs, improving their solubility and bioavailability.

- Targeted Delivery : MTSHA-modified carriers can be designed to release drugs in response to specific stimuli (e.g., pH changes), enhancing therapeutic outcomes.

Surface Functionalization

MTSHA is used to modify surfaces of materials, particularly in creating bioactive surfaces for implants and medical devices. The incorporation of thiol groups onto surfaces allows for:

- Improved Biocompatibility : By promoting protein adsorption, MTSHA-treated surfaces can enhance cell adhesion and proliferation.

- Antimicrobial Properties : MTSHA-modified surfaces can exhibit antimicrobial activity, reducing the risk of infections associated with implants.

Protein Interaction Studies

A study demonstrated the use of MTSHA to investigate protein-protein interactions in cellular environments. By tagging specific cysteine residues, researchers were able to visualize dynamic changes in protein complexes using fluorescence microscopy.

Drug Delivery Research

In another case study, MTSHA was employed to develop a liposomal formulation for a poorly soluble anticancer drug. The results showed a significant increase in drug uptake by cancer cells compared to conventional formulations, highlighting the potential of MTSHA in enhancing therapeutic efficacy.

Data Summary Table

| Application Area | Specific Use Case | Outcome/Benefit |

|---|---|---|

| Biochemistry | Protein interaction studies | Enhanced tracking of protein dynamics |

| Biochemistry | Drug delivery systems | Improved solubility and bioavailability |

| Material Science | Surface functionalization | Increased biocompatibility |

| Material Science | Antimicrobial surfaces | Reduced infection rates |

Mecanismo De Acción

The mechanism of action of 16-Methanethiosulfonyl Hexadecanoic Acid involves its ability to form covalent bonds with sulfhydryl groups in proteins and other biomolecules. This cross-linking capability allows it to modify protein structures and interactions, making it a valuable tool in proteomics research. The molecular targets and pathways involved include various proteins and enzymes that contain reactive sulfhydryl groups .

Comparación Con Compuestos Similares

16-Methanethiosulfonyl Hexadecanoic Acid can be compared with other similar compounds, such as:

Methanethiosulfonyl derivatives: These compounds share similar cross-linking properties but may differ in their specific applications and reactivity.

Hexadecanoic acid derivatives: These compounds have similar fatty acid structures but may lack the cross-linking capabilities of this compound.

The uniqueness of this compound lies in its dual functional groups, which provide both fatty acid characteristics and cross-linking capabilities .

Actividad Biológica

16-Methanethiosulfonyl hexadecanoic acid (MHA) is a sulfur-containing fatty acid derivative known for its unique structural properties and potential biological activities. This compound has garnered interest in various research disciplines, particularly in biochemistry and pharmacology, due to its interactions with cellular components and its implications in therapeutic applications.

MHA is characterized by a long-chain fatty acid structure, which contributes to its biological activity. The presence of the methanethiosulfonyl group enhances its reactivity, allowing it to interact with various biomolecules.

MHA's biological activity is primarily attributed to its ability to modify thiol groups in proteins, leading to changes in protein function. This modification can affect enzyme activity, receptor binding, and cellular signaling pathways. Research indicates that MHA can inhibit ion channels and alter membrane dynamics, impacting cellular excitability and signaling processes.

Antimicrobial Activity

MHA has demonstrated antimicrobial properties, particularly against pathogenic bacteria. Studies suggest that its mechanism involves disrupting bacterial membrane integrity, leading to cell lysis. For instance, the bactericidal effects of fatty acids similar to MHA have been documented, showing that these compounds can effectively kill bacteria by compromising their membranes .

Enzyme Inhibition

Research has shown that MHA can inhibit specific enzymes involved in metabolic pathways. For example, it may affect matrix metalloproteinases (MMPs), which play crucial roles in tissue remodeling and inflammation. Inhibition of MMPs by MHA could have therapeutic implications for diseases characterized by excessive tissue remodeling .

Cytotoxic Effects

In cell line studies, MHA exhibited cytotoxic effects on cancer cells. The compound's ability to induce apoptosis (programmed cell death) in certain cancer cell lines has been linked to its action on thiol groups within critical signaling proteins . This property positions MHA as a potential candidate for further investigation in cancer therapeutics.

Case Studies

- Antimicrobial Efficacy : A study evaluated the effectiveness of MHA against Staphylococcus aureus, demonstrating significant bactericidal activity at specific concentrations. The mechanism involved disruption of the proton motive force and increased membrane fluidity, leading to cell death .

- Enzyme Interaction : Research involving the interaction of MHA with matrix metalloproteinases revealed that the compound could significantly inhibit their activity, suggesting a role in modulating inflammatory responses .

- Cytotoxicity in Cancer Cells : In vitro studies on various cancer cell lines indicated that MHA could induce apoptosis through oxidative stress mechanisms. The findings highlight the potential of MHA as an anticancer agent .

Data Table: Summary of Biological Activities

Propiedades

IUPAC Name |

16-methylsulfonylsulfanylhexadecanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H34O4S2/c1-23(20,21)22-16-14-12-10-8-6-4-2-3-5-7-9-11-13-15-17(18)19/h2-16H2,1H3,(H,18,19) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

REUUDPJEVIDJDM-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)SCCCCCCCCCCCCCCCC(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H34O4S2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90404452 |

Source

|

| Record name | 16-Methanethiosulfonyl Hexadecanoic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90404452 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

366.6 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

887406-81-7 |

Source

|

| Record name | 16-Methanethiosulfonyl Hexadecanoic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90404452 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.